molecular formula C8H12O2 B2750048 5-Cyclopropyl-1,6-dioxaspiro[2.4]heptane CAS No. 2106709-69-5

5-Cyclopropyl-1,6-dioxaspiro[2.4]heptane

Cat. No.: B2750048
CAS No.: 2106709-69-5
M. Wt: 140.182
InChI Key: NIAZIUZOHDOSNR-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1,6-dioxaspiro[2.4]heptane is a specialized spirocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a unique 1,6-dioxaspiro[2.4]heptane core, a structural motif characterized by its orthogonal bicyclic system where two rings connect at a single spiro carbon atom . The incorporation of a cyclopropyl substituent at the 5-position enhances the molecular complexity and introduces distinctive stereoelectronic properties to the framework. Spirocyclic structures of this type are highly valued for their inherent three-dimensional rigidity, which provides a stable scaffold for constructing spatially defined pharmacophores . The stiffness conferred by the small-ring spirane skeleton makes it an excellent platform for drug discovery, particularly for creating conformationally restricted analogs that can improve target selectivity and optimize physicochemical properties . Furthermore, such rigid frameworks are also investigated for their potential in materials science and as ligands in metal coordination chemistry . The structural attributes of this compound, specifically the oxygen atoms within the ring system, make it a versatile intermediate for synthesizing more complex molecular architectures, including potential LRRK2 inhibitors and other biologically active compounds . This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-cyclopropyl-1,6-dioxaspiro[2.4]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-6(1)7-3-8(4-9-7)5-10-8/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAZIUZOHDOSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC3(CO2)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1,6-dioxaspiro[2.4]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylcarbinol with a diol in the presence of an acid catalyst to form the spirocyclic ring system. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-100°C)

    Catalysts: Acid catalysts such as p-toluenesulfonic acid

    Solvents: Organic solvents like benzene or toluene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1,6-dioxaspiro[2.4]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Organic solvents such as dichloromethane, ethanol

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Cyclopropyl-1,6-dioxaspiro[2.4]heptane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1,6-dioxaspiro[2.4]heptane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dioxaspiro[2.4]heptane: A related compound with a similar spirocyclic structure but different substituents.

    2,6-Dioxaspiro[4.5]decane: Another spirocyclic compound with a larger ring system.

    Spiro[cyclopropane-1,2′-steroids]: Compounds with spirocyclic structures linked to steroid frameworks.

Uniqueness

5-Cyclopropyl-1,6-dioxaspiro[2.4]heptane is unique due to its specific combination of a cyclopropyl group and a dioxaspiroheptane ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-cyclopropyl-1,6-dioxaspiro[2.4]heptane, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions. For example, spirocyclic ethers can be formed via acid-catalyzed cyclization of diols with carboxylic acid derivatives. Key parameters include:

  • Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) or Brønsted acids (e.g., H₂SO₄) to promote cyclization .
  • Temperature Control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can identify cyclopropyl protons (δ 0.5–1.5 ppm) and spirocyclic ether signals (δ 3.5–4.5 ppm). Coupling patterns distinguish axial/equatorial protons .
  • IR Spectroscopy : Stretching frequencies for C-O (1070–1040 cm⁻¹) and cyclopropyl C-H (2975–2870 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling spirocyclic ethers like this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Neutralize acidic byproducts before disposal to comply with environmental regulations .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be resolved during structural elucidation?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with crystallographic data (e.g., X-ray diffraction) to validate bond angles and torsional strain effects .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and identify discrepancies caused by conformational flexibility .
  • Variable-Temperature NMR : Conduct experiments at different temperatures to probe dynamic effects (e.g., ring puckering) .

Q. What strategies optimize the scalability of spirocyclic ether synthesis for industrial research applications?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction times .
  • Catalyst Recycling : Use heterogeneous catalysts (e.g., immobilized acids) to minimize waste and costs .
  • Process Analytical Technology (PAT) : Employ in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Q. How can computational tools predict the reactivity of this compound in novel reactions (e.g., ring-opening or functionalization)?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Model steric effects of the cyclopropyl group on reaction pathways .
  • Retrosynthetic Software : Tools like Synthia™ or Pistachio propose disconnections based on known spirocyclic ether syntheses .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) for drug discovery applications .

Q. What are the emerging applications of spirocyclic ethers in medicinal chemistry, and how can their bioactivity be systematically evaluated?

  • Methodological Answer :

  • Target Identification : Screen against kinase or GPCR libraries due to their structural mimicry of natural ligands .
  • SAR Studies : Modify substituents (e.g., cyclopropyl vs. methyl groups) to correlate structure with activity .
  • In Vitro Assays : Use cell-based models (e.g., cytotoxicity or enzyme inhibition assays) to prioritize lead compounds .

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